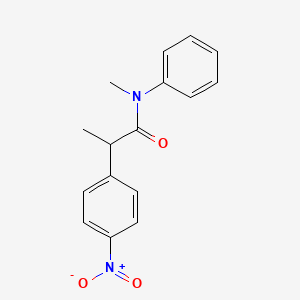![molecular formula C14H19N3O7 B4077562 1-[2-(4-nitrophenoxy)ethyl]piperazine oxalate](/img/structure/B4077562.png)
1-[2-(4-nitrophenoxy)ethyl]piperazine oxalate
Vue d'ensemble
Description
1-[2-(4-nitrophenoxy)ethyl]piperazine oxalate, also known as NPEP, is a chemical compound that has been widely used in scientific research. It is a potent and selective agonist of the serotonin 5-HT1A receptor, which plays an important role in the regulation of mood, anxiety, and stress.
Mécanisme D'action
1-[2-(4-nitrophenoxy)ethyl]piperazine oxalate acts as a partial agonist of the 5-HT1A receptor, which means that it activates the receptor but to a lesser extent than the endogenous ligand serotonin. Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase and the opening of potassium channels, resulting in a decrease in neuronal excitability. This leads to the anxiolytic, antidepressant, and antipsychotic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of serotonin and other neurotransmitters in the brain, which may contribute to its therapeutic effects. It has also been shown to have anti-inflammatory and antioxidant effects, which may be relevant to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-(4-nitrophenoxy)ethyl]piperazine oxalate in lab experiments is its high potency and selectivity for the 5-HT1A receptor, which allows for precise manipulation of this receptor. However, one limitation is that it is not a clinically approved drug, and its effects in humans are not well understood.
Orientations Futures
Future research on 1-[2-(4-nitrophenoxy)ethyl]piperazine oxalate could focus on its potential therapeutic use in various neurological and psychiatric disorders. It could also investigate the mechanisms underlying its neuroprotective effects and its effects on other neurotransmitter systems. Additionally, further studies could explore the potential side effects and safety of this compound in humans.
Applications De Recherche Scientifique
1-[2-(4-nitrophenoxy)ethyl]piperazine oxalate has been used extensively in scientific research to study the role of the serotonin 5-HT1A receptor in various physiological and pathological conditions. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models of anxiety, depression, and schizophrenia. It has also been used to investigate the neuroprotective effects of 5-HT1A receptor activation in models of stroke and traumatic brain injury.
Propriétés
IUPAC Name |
1-[2-(4-nitrophenoxy)ethyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3.C2H2O4/c16-15(17)11-1-3-12(4-2-11)18-10-9-14-7-5-13-6-8-14;3-1(4)2(5)6/h1-4,13H,5-10H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWPUWMGAWITGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B4077486.png)
![N-allyl-N-[2-(2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077491.png)
![N-allyl-N-[3-(2-methoxy-4-methylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4077498.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4077503.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(phenylthio)acetamide](/img/structure/B4077512.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide](/img/structure/B4077513.png)
![N-(2-fluorophenyl)-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-5-nitrobenzamide](/img/structure/B4077525.png)

![N-[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4077536.png)

![1-[3-(3-methyl-4-nitrophenoxy)propyl]piperazine oxalate](/img/structure/B4077549.png)
![3-allyl-2-[(2-chloro-6-nitrobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4077555.png)
![N-({[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4077569.png)
